molecular formula C12H14Cl2N2 B11830021 (1S)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride

(1S)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride

Cat. No.: B11830021
M. Wt: 257.16 g/mol
InChI Key: JUCYKYZUHCXQTF-LTCKWSDVSA-N
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Description

(1S)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is a crystalline solid that is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to reductive amination using ammonium formate and palladium on carbon to yield the desired amine. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide.

    Reduction: It can be reduced to form the corresponding secondary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of the N-oxide derivative.

    Reduction: Formation of the secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-pyridin-4-ylethanamine dihydrochloride
  • 1-(4-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride
  • N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride

Uniqueness

(1S)-1-phenyl-1-(pyridin-4-yl)methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of both phenyl and pyridinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

IUPAC Name

(S)-phenyl(pyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C12H12N2.2ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;;/h1-9,12H,13H2;2*1H/t12-;;/m0../s1

InChI Key

JUCYKYZUHCXQTF-LTCKWSDVSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=NC=C2)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl.Cl

Origin of Product

United States

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